molecular formula C14H22N2O5S B7355190 ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate

ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate

货号 B7355190
分子量: 330.40 g/mol
InChI 键: RTSWGZWMSRETLA-STQMWFEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate, also known as CP-690,550 or Tofacitinib, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It was approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) and later for the treatment of psoriatic arthritis (PsA) and ulcerative colitis (UC). CP-690,550 is a Janus kinase (JAK) inhibitor that selectively inhibits JAK1 and JAK3, which are involved in the signaling pathways of various cytokines, including interleukin (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.

作用机制

Ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate works by inhibiting the JAK1 and JAK3 signaling pathways, which are involved in the activation of various cytokines that play a role in the pathogenesis of autoimmune diseases. By blocking these pathways, this compound reduces the production of inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It reduces the levels of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α, IL-1β, and IL-6, and increases the levels of anti-inflammatory cytokines, such as IL-10. This compound also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to have a positive effect on bone metabolism, by reducing bone resorption and increasing bone formation.

实验室实验的优点和局限性

One of the main advantages of ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate for lab experiments is its selectivity for JAK1 and JAK3, which allows for a more targeted inhibition of cytokine signaling pathways. This can help to reduce off-target effects and improve the safety profile of the drug. However, this compound also has some limitations, such as the potential for immunosuppression and the risk of infections. In addition, the long-term effects of this compound on the immune system and other organs are not yet fully understood.

未来方向

There are several future directions for the research and development of ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis, systemic lupus erythematosus, and type 1 diabetes. Another area of interest is the development of new JAK inhibitors with improved selectivity and safety profiles. Finally, there is a need for further research to better understand the long-term effects of JAK inhibition on the immune system and other organs, as well as the potential for combination therapy with other drugs.

合成方法

Ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the protection of the amino group, the formation of the oxane ring, the introduction of the sulfamoyl and cyanomethyl groups, and the deprotection of the amino group. The final product is obtained as a white crystalline powder with a high degree of purity.

科学研究应用

Ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate has been extensively studied in preclinical and clinical studies for its efficacy and safety in the treatment of autoimmune diseases. In preclinical studies, this compound has shown to be effective in reducing inflammation, joint destruction, and bone erosion in animal models of RA and PsA. In clinical studies, this compound has demonstrated significant improvements in the signs and symptoms of RA, PsA, and UC, as well as in the quality of life of patients.

属性

IUPAC Name

ethyl (2S,6S)-6-[[cyanomethyl(cyclopropyl)sulfamoyl]methyl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-2-20-14(17)13-5-3-4-12(21-13)10-22(18,19)16(9-8-15)11-6-7-11/h11-13H,2-7,9-10H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSWGZWMSRETLA-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(O1)CS(=O)(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H](O1)CS(=O)(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。